(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Uniqueness
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one stands out due to its specific structural features and potential applications in various fields. Its unique combination of functional groups and molecular configuration contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3OS |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3OS/c1-13-6-5-7-17(14(13)2)21-20-22-19(24)18(25-20)12-15-8-10-16(11-9-15)23(3)4/h5-12H,1-4H3,(H,21,22,24)/b18-12- |
InChI Key |
KSJOYRGWVOCRNO-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/S2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.